1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

Catalog No.
S14610825
CAS No.
M.F
C10H7ClF4O2
M. Wt
270.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)pr...

Product Name

1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

IUPAC Name

1-chloro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

InChI

InChI=1S/C10H7ClF4O2/c1-5(16)9(11)6-2-3-7(12)8(4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

NYXJUNBEXZPNJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)OC(F)(F)F)Cl

1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a chloro group, a fluorine atom, and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C10H7ClF4OC_{10}H_{7}ClF_{4}O, and it has a molecular weight of approximately 270.61 g/mol. This compound is recognized for its versatility in organic chemistry, particularly as a building block for the synthesis of more complex molecules. The presence of multiple halogen substituents imparts unique chemical properties that can influence its reactivity and biological activity .

The chemical reactivity of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is primarily driven by the electrophilic nature of the carbonyl group, as well as the reactivity of the chloro and trifluoromethoxy groups. It can participate in several types of reactions, including:

  • Nucleophilic substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The fluorine and trifluoromethoxy groups can direct electrophiles to specific positions on the phenyl ring.
  • Reduction reactions: The carbonyl group may undergo reduction to form alcohols or other functional groups.

These reactions allow for the modification of the compound's functional groups, making it useful in various synthetic applications.

Preliminary studies suggest that 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one may interact with specific molecular targets, potentially altering enzyme activities or disrupting cellular processes. Its mechanism of action likely involves binding to specific enzymes or receptors, which could alter their functionality and trigger biochemical pathways relevant to disease processes. This interaction could lead to various biological effects, making it a candidate for further investigation in pharmacological contexts.

The synthesis of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves several steps, including:

  • Preparation of starting materials: The synthesis begins with commercially available precursors that contain the required halogen and methoxy groups.
  • Formation of the carbon skeleton: A series of reactions are conducted to construct the propanone backbone while introducing the chloro and trifluoromethoxy functionalities.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels.

These methods are essential for producing this compound in sufficient quantities for research and application purposes.

1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: The compound may be explored for use in agrochemicals due to its potential biological activity.
  • Material Science: Its unique chemical properties may be utilized in developing new materials with specific functionalities.

Studies on the interactions of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one with biological molecules are crucial for understanding its potential therapeutic effects. Research indicates that this compound may interact with various enzymes or receptors, influencing their activity and potentially leading to therapeutic applications. These studies are essential for elucidating its mechanism of action and identifying possible side effects or benefits in pharmacological contexts.

Several compounds share structural similarities with 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Chloro-3-phenylpropan-2-oneC10H11ClOC_{10}H_{11}ClO168.62 g/molSimpler structure, lacks trifluoromethoxy group
1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-oneC12H11ClF4OC_{12}H_{11}ClF_{4}O270.61 g/molContains fluorine instead of chlorine on phenyl ring
1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-oneC12H9ClF6OC_{12}H_{9}ClF_{6}O320.62 g/molAdditional trifluoromethyl group enhances reactivity

The uniqueness of 1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one lies in its specific combination of halogen substituents and the trifluoromethoxy group, which may impart distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

270.0070698 g/mol

Monoisotopic Mass

270.0070698 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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